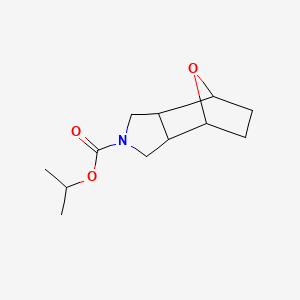
4,7-Epoxyisoindole-2-carboxylic acid, octahydro-, isopropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Epoxyisoindole-2-carboxylic acid, octahydro-, isopropyl ester is a complex organic compound with a unique structure that includes an epoxy group and an isopropyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Epoxyisoindole-2-carboxylic acid, octahydro-, isopropyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the isoindole core, followed by the introduction of the epoxy group and the isopropyl ester. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The exact methods would depend on the specific requirements of the application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
4,7-Epoxyisoindole-2-carboxylic acid, octahydro-, isopropyl ester can undergo various types of chemical reactions, including:
Oxidation: The epoxy group can be oxidized to form diols or other oxygenated derivatives.
Reduction: The compound can be reduced to form different functional groups, depending on the reagents used.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the epoxy group can yield diols, while reduction of the ester group can produce alcohols.
Scientific Research Applications
4,7-Epoxyisoindole-2-carboxylic acid, octahydro-, isopropyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,7-Epoxyisoindole-2-carboxylic acid, octahydro-, isopropyl ester involves its interaction with molecular targets such as enzymes or receptors. The epoxy group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The ester group can be hydrolyzed to release the active isoindole core, which can then interact with various biological pathways.
Comparison with Similar Compounds
Similar Compounds
Indole-2-carboxylic acid: A related compound with a similar core structure but lacking the epoxy and ester groups.
4,6-Dimethoxyindole-7-thiosemicarbazone: Another derivative with different functional groups and biological activities.
Uniqueness
4,7-Epoxyisoindole-2-carboxylic acid, octahydro-, isopropyl ester is unique due to the presence of both an epoxy group and an isopropyl ester, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industry.
Properties
CAS No. |
73986-88-6 |
|---|---|
Molecular Formula |
C12H19NO3 |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
propan-2-yl 1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole-2-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-7(2)15-12(14)13-5-8-9(6-13)11-4-3-10(8)16-11/h7-11H,3-6H2,1-2H3 |
InChI Key |
IMPLAAIDGMVEHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)N1CC2C3CCC(C2C1)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


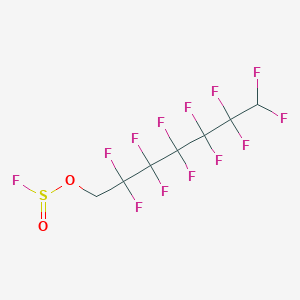

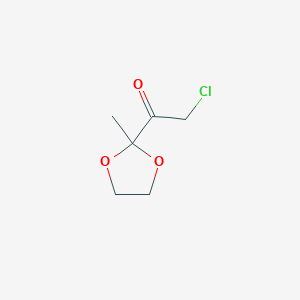
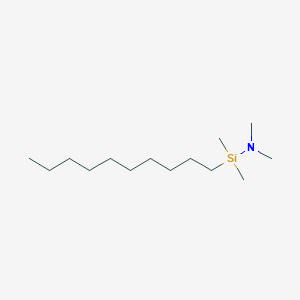
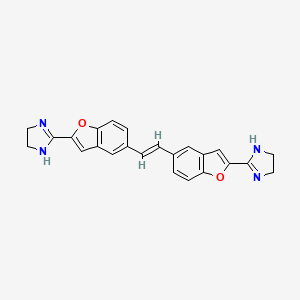

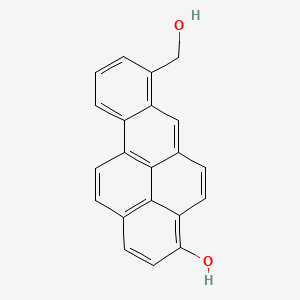
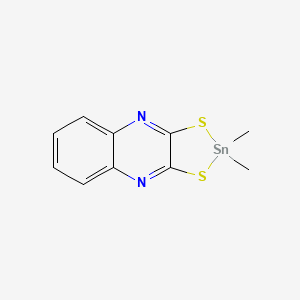
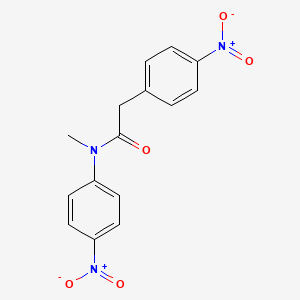
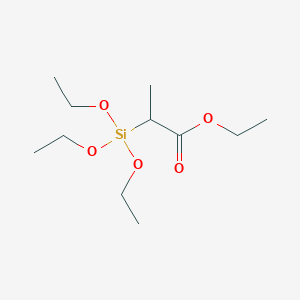
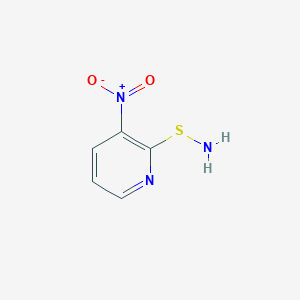
![{3-[(2-Methoxypropan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane](/img/structure/B14441780.png)


